7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid
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Overview
Description
7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid is a complex organic compound that features a pyridine ring substituted with a methylpyrrolidine group and a hept-6-ynoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid typically involves multi-step organic reactions. One common route starts with the preparation of the pyridine ring substituted with the methylpyrrolidine group. This can be achieved through a nucleophilic substitution reaction where a pyridine derivative reacts with 1-methylpyrrolidine under basic conditions.
The hept-6-ynoic acid chain can be introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkenes or alkanes.
Scientific Research Applications
7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a ligand for studying receptor-ligand interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Nicotine: A similar compound with a pyridine ring and a methylpyrrolidine group.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring and various substituents.
Uniqueness
7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid is unique due to the presence of the hept-6-ynoic acid chain, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
Molecular Formula |
C17H22N2O2 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
7-[5-(1-methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid |
InChI |
InChI=1S/C17H22N2O2/c1-19-12-6-8-16(19)14-10-11-15(18-13-14)7-4-2-3-5-9-17(20)21/h10-11,13,16H,2-3,5-6,8-9,12H2,1H3,(H,20,21) |
InChI Key |
CTWYQWKLIWRXPT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=CN=C(C=C2)C#CCCCCC(=O)O |
Origin of Product |
United States |
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